3,5-bis(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes multiple aromatic rings and various substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution reactions:
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
3,5-bis(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Lacks the 4-methoxybenzyl and 4-methyl substituents.
1-(4-methoxybenzyl)-4-methyl-1H-pyrazole: Lacks the 3,5-bis(3,4-dimethylphenyl) substituents.
3,5-diphenyl-1H-pyrazole: Lacks the dimethyl and methoxy substituents.
Uniqueness
3,5-bis(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H30N2O |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C28H30N2O/c1-18-7-11-24(15-20(18)3)27-22(5)28(25-12-8-19(2)21(4)16-25)30(29-27)17-23-9-13-26(31-6)14-10-23/h7-16H,17H2,1-6H3 |
InChI Key |
BJWBYQMCCQLMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
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